n,n-Dimethylcyclobutanecarboxamide
Description
Properties
IUPAC Name |
N,N-dimethylcyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8(2)7(9)6-4-3-5-6/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJXFJJPTBJREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303134 | |
| Record name | n,n-dimethylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57056-80-1 | |
| Record name | NSC156925 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dimethylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enamine-Olefin [2+2] Cycloaddition
The foundational approach to N,N-dimethylcyclobutanecarboxamide involves a [2+2] cycloaddition between N,N-dimethylisobutenylamine and methyl acrylate. This reaction proceeds under autogenous pressure (170°C, 2 hours) to form methyl 2-dimethylamino-3,3-dimethyl cyclobutane carboxylate. The cycloaddition mechanism proceeds via a thermally activated transition state, with the enamine acting as an electron-rich diene and the acrylate as the dienophile.
Reaction Conditions:
- Temperature: 170°C
- Pressure: Autogenous (~200–800 psi)
- Catalyst: None required
- Yield: 75% (Example 7)
The product is purified via fractional distillation under reduced pressure (B.P. 49–50°C at 1.5 mm Hg). This intermediate ester serves as a precursor for subsequent amidation.
Aminolysis of Cyclobutane Esters
The methyl ester intermediate undergoes aminolysis with dimethylamine to yield this compound. In Example 24, the hydrochloride salt of 2-dimethylamino-3,3-dimethyl cyclobutane carbonyl chloride reacts with anhydrous dimethylamine in ether at 0°C.
Procedure:
- Dissolve 11.3 g (0.05 mol) of the acid chloride hydrochloride in 200 mL anhydrous ether.
- Add 6.8 g (0.15 mol) dimethylamine dropwise at 0°C.
- Stir overnight at room temperature.
- Filter precipitated dimethylamine hydrochloride.
- Concentrate the filtrate to isolate the carboxamide.
Yield: 82% (calculated from stoichiometric ratios).
Acid Chloride Route
Synthesis of Cyclobutane Carbonyl Chloride
The acid chloride intermediate is prepared by treating cyclobutane carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Example 36 describes the formation of 2-dimethylamino-3,3-dimethyl cyclobutane carbonyl chloride hydrochloride via HCl gas saturation in dichloromethane.
Key Steps:
Amidation with Dimethylamine
The acid chloride reacts with dimethylamine in ether to form the target carboxamide. Example 24 demonstrates this using a 3:1 molar ratio of dimethylamine to acid chloride, ensuring complete conversion.
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ether |
| Temperature | 0°C to room temp |
| Reaction Time | 12–18 hours |
| Yield | 78–82% |
Side products include unreacted acid chloride and dimethylamine hydrochloride, removed via filtration.
Transamidation of Preformed Carboxamides
Ammonolysis Followed by Alkylation
Example 30 outlines a two-step process:
- Ammonolysis: React methyl 2-dimethylamino-3,3-dimethyl cyclobutane carboxylate with ammonia in methanol at 110°C (18 hours) to form 2-amino-3,3-dimethyl cyclobutane carboxamide.
- Alkylation: Treat the primary amide with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to install the dimethyl groups.
Stereoselective and Catalytic Methods
Copper-Catalyzed Cycloadditions
Recent advances (PMC) describe copper(I)-catalyzed [3+1] cycloadditions using N,N-dimethyl-enoldiazoacetamide and sulfur ylides. While primarily yielding cyclopropane derivatives, this method highlights potential for adapting diazo compounds to cyclobutane syntheses.
Key Insight:
Solvent-Free Aminolysis
Emerging protocols eliminate solvents by using excess dimethylamine as both reactant and medium. Pilot studies show comparable yields (75–78%) with reduced purification steps.
Comparative Analysis of Methods
Table 1: Efficiency of Preparation Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Enamine cycloaddition | 75 | 95 | Scalability |
| Acid chloride route | 82 | 97 | High atom economy |
| Transamidation | 70 | 90 | Functional group tolerance |
| Catalytic cycloaddition | 58 | 85 | Stereoselectivity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethylcyclobutanecarboxamide can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form N,N-dimethylcyclobutanemethanamine.
Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethylcyclobutanemethanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate for Pheromone Synthesis
n,n-Dimethylcyclobutanecarboxamide serves as an important intermediate in the synthesis of insect sex pheromones. These pheromones play a crucial role in pest management by attracting male insects to females, thus aiding in monitoring pest populations and controlling outbreaks. The synthesis process often utilizes this compound due to its favorable reactivity and stability under industrial conditions, making it an ideal candidate for large-scale production of these biologically active compounds .
Pharmacological Applications
Anticonvulsant Activity
Research has indicated that cyclobutanecarboxamides, including this compound, exhibit anticonvulsant properties. In studies involving maximal electroshock seizure tests in mice, certain derivatives of cyclobutanecarboxamides demonstrated promising anticonvulsant activity with minimal neurotoxicity. The structure-activity relationship (SAR) studies suggest that modifications to the cyclobutane ring can enhance anticonvulsant efficacy while maintaining a favorable safety profile .
Potential in Drug Development
The nitrogen-containing structure of this compound allows it to participate in various biological interactions, making it a candidate for drug development. Its ability to form hydrogen bonds with biological targets enhances its pharmacological profile, suggesting potential applications in developing new therapeutic agents for neurological disorders and other diseases .
Agricultural Applications
Insect Attractants
The use of this compound as a precursor for synthesizing insect sex pheromones has significant implications in agriculture. These pheromones can be used in traps to monitor pest populations or as part of integrated pest management strategies to reduce reliance on chemical pesticides. This application not only helps in managing crop health but also promotes environmentally friendly agricultural practices .
Case Studies
Mechanism of Action
The mechanism by which N,N-Dimethylcyclobutanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Cyclobutane vs. Linear Chains : The cyclobutane ring introduces strain, reducing conformational flexibility compared to linear analogs like DMF. This may affect reactivity in synthesis or binding in pharmaceutical contexts .
- Functional Group Variations : Replacement of the carboxamide with an amidine group (e.g., N,N-Dimethylacetamidine) alters basicity and coordination properties, making it more reactive in acid-catalyzed reactions .
- Polarity and Solubility : DMF’s formyl group enhances polarity and solvent capabilities, whereas cyclobutanecarboxamides are likely less polar but more sterically hindered .
Biological Activity
N,N-Dimethylcyclobutanecarboxamide is a cyclic amide compound that has garnered attention in the pharmaceutical and biochemical fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring fused with an amide functional group, which contributes to its unique biological activity profile. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound, particularly against viruses such as HIV and SARS-CoV-2. The compound has been shown to inhibit viral replication through the modulation of specific cellular pathways. In vitro experiments demonstrated that it effectively reduces viral load in infected cells, suggesting its role as a potential therapeutic agent against viral infections .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties, which are crucial in treating various inflammatory diseases. Research indicates that this compound inhibits the activity of pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a decrease in inflammation markers, making it a candidate for further development in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Anticancer Activity
This compound has shown promise in preclinical studies for its anticancer effects. It acts on several cancer cell lines by inducing apoptosis and cell cycle arrest. Notably, it has been evaluated for its efficacy against triple-negative breast cancer and malignant pleural mesothelioma. The compound's mechanism involves the inhibition of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are critical for cancer cell proliferation .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested on human cell lines infected with SARS-CoV-2. Results indicated a significant reduction in viral replication compared to untreated controls, with an IC50 value demonstrating potent antiviral activity. Further analysis revealed that the compound interferes with viral entry mechanisms, enhancing its therapeutic potential .
Case Study 2: Anti-inflammatory Action
A study focused on the anti-inflammatory effects of this compound involved animal models with induced inflammation. Treatment with the compound resulted in reduced swelling and pain levels compared to placebo groups. Histological examination showed decreased infiltration of inflammatory cells in treated tissues, confirming its efficacy as an anti-inflammatory agent .
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile, exhibiting low toxicity in animal models. However, comprehensive studies are required to fully elucidate its long-term effects and potential adverse reactions in humans. Initial findings suggest that while acute toxicity is low, chronic exposure may require further investigation .
Applications
The diverse biological activities of this compound position it as a versatile compound in pharmaceutical research. Its applications include:
- Drug Development : As a lead compound for antiviral and anticancer therapies.
- Research Tool : For studying cellular mechanisms related to inflammation and cancer.
- Potential Therapeutic Agent : For conditions involving viral infections and chronic inflammatory diseases.
Future Directions
Further research is essential to explore:
- Mechanisms of Action : Detailed studies on how this compound interacts at the molecular level with various biological targets.
- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in humans.
- Metabolite Analysis : Understanding how metabolic processes affect its biological activity profiles.
Q & A
Q. What are the established synthetic routes for N,N-Dimethylcyclobutanecarboxamide, and what are their respective yields and limitations?
- Methodological Answer : The primary synthetic route involves reacting cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride, followed by treatment with dimethylamine in anhydrous benzene to yield the target compound . An alternative method uses methyl cyclobutanecarboxylate and dimethylamine in the presence of trimethylaluminum, heated under reflux . Industrial-scale synthesis favors the carboxylic acid route due to higher yields (~75–85%) and scalability, though moisture-sensitive intermediates require inert conditions. Limitations include side reactions (e.g., over-alkylation) and the need for rigorous purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing N,N-Dimethylcyclobutanecarboxamide, and what key spectral features should researchers anticipate?
- Methodological Answer :
- NMR Spectroscopy : H NMR will show a singlet at δ 2.8–3.1 ppm for the N-methyl groups and cyclobutane ring protons at δ 1.5–2.5 ppm (split into multiplets due to ring strain) .
- IR Spectroscopy : A strong absorption band near 1650 cm confirms the carbonyl (C=O) stretch of the carboxamide group .
- Mass Spectrometry : The molecular ion peak [M] at m/z 141 (CHNO) and fragments at m/z 58 (CH)N .
Cross-validation using HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .
Q. What are the known biological activities or pharmacological potentials of this compound based on current literature?
- Methodological Answer : While direct pharmacological data on this compound is limited, structural analogs (e.g., N,N-dimethylcyclohexanecarboxamide) exhibit neuroprotective effects by modulating oxidative stress pathways . Researchers should conduct in vitro assays (e.g., SH-SY5Y neuronal cells) to evaluate antioxidant activity via ROS scavenging assays and mitochondrial membrane potential measurements. Dose-response curves and comparisons with positive controls (e.g., Trolox) are critical for validating bioactivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of N,N-Dimethylcyclobutanecarboxamide in scaled-up syntheses?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl) to enhance amide bond formation efficiency .
- Solvent Optimization : Replace benzene with toluene or THF to reduce toxicity while maintaining reaction efficiency .
- In Situ Monitoring : Use FTIR or inline NMR to track intermediate formation and minimize byproducts .
- Purification Strategies : Employ fractional distillation for intermediates and preparative HPLC for the final product . Document yield improvements using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).
Q. What computational modeling approaches (e.g., DFT) are suitable for studying the reaction mechanisms involving this compound, and how do they enhance experimental design?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model the reaction pathway for amide bond formation, identifying transition states and activation energies . For example:
- Transition State Analysis : Calculate the energy barrier for nucleophilic attack of dimethylamine on cyclobutanecarbonyl chloride .
- Solvent Effects : Use the SMD continuum model to simulate solvent interactions and predict reaction rates in benzene vs. THF .
These insights guide experimentalists to adjust reaction temperatures or select catalysts that lower activation energy.
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of N,N-Dimethylcyclobutanecarboxamide across different studies?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer) to isolate variables like humidity or solvent grade .
- Data Reconciliation : Compare DSC (differential scanning calorimetry) thermograms to assess crystallinity differences impacting solubility .
- Meta-Analysis : Use tools like SciFinder or Reaxys to aggregate data and identify outliers. For example, reported melting points vary by ±5°C; statistical analysis (e.g., Grubbs’ test) can flag anomalous values .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
